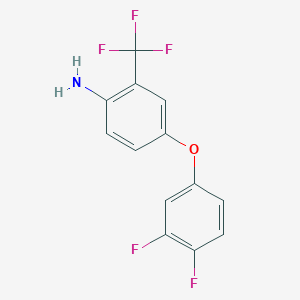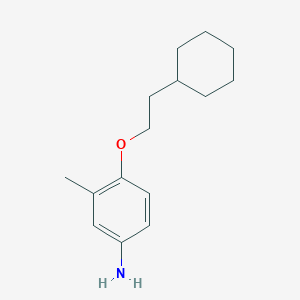
4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline, commonly known as IPMT, is an organic compound synthesized from the reaction of isopropyl alcohol, methyl phenol, and trifluoromethyl aniline. It is a colorless liquid at room temperature and has a wide range of applications in the scientific and medical fields. IPMT is used in various research and lab experiments due to its ability to be easily synthesized and its low toxicity.
Scientific Research Applications
Synthesis and Characterization
The compound 4-(2-Isopropyl-5-methylphenoxy)-2-(trifluoromethyl)aniline is involved in the synthesis and characterization of various organic compounds and materials. For instance, Gong and Kato (2004) described the synthesis of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are precursors for other fluorine-containing compounds (Gong & Kato, 2004). Additionally, the synthesis of various aniline derivatives through reactions with phenyliodine(III) bis(trifluoroacetate) demonstrates the versatility of anilines with trifluoromethyl groups in chemical synthesis (Itoh et al., 2002).
Applications in Material Science
In material science, these compounds contribute to the development of novel materials with unique properties. For example, Shuai Li and colleagues synthesized and characterized novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives, indicating potential applications in NIR region electrochromic devices (Li et al., 2017). In a similar vein, B. Myung and associates reported the synthesis and characterization of novel polyimides, highlighting the compound's relevance in the creation of materials with high thermal stability and unique optical properties (Myung et al., 2003).
Synthesis of Pesticides and Agrochemicals
In the domain of agriculture, these compounds are pivotal in the synthesis of insecticides and pesticides. Wen Zi-qiang detailed the synthesis of the insecticide Novaluron, showcasing the role of trifluoromethyl aniline derivatives in developing potent agricultural chemicals (Zi-qiang, 2008).
Advanced Synthesis Techniques
Moreover, innovative synthesis methods involving these compounds are continuously being developed. The work by Marull, Lefebvre, and Schlosser on the "watering protocol" for the synthesis of quinolinones underscores the evolution of synthesis techniques for compounds with trifluoromethyl groups (Marull et al., 2004).
properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-12-5-7-15(21)14(9-12)17(18,19)20/h4-10H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCVANQPZWYKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



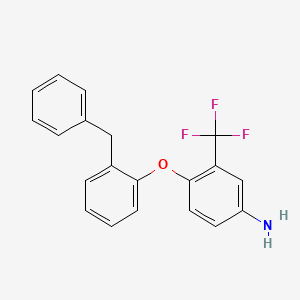
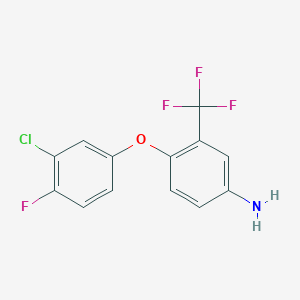
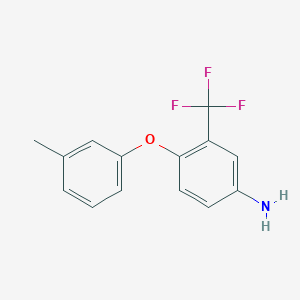

![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)
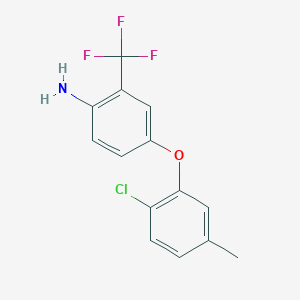
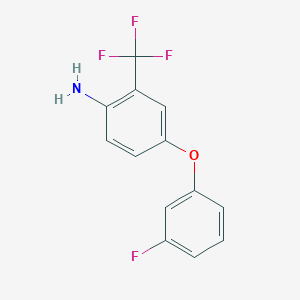

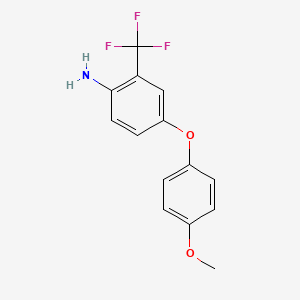
![4-[(4-Chloro-1-naphthyl)oxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171105.png)
